2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a chloro-substituted phenoxy group and a fluorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-chloro-2-methylphenol with 5-fluoro-2-nitrobenzaldehyde under basic conditions, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzoic acid.
Reduction: 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, as a herbicide, it mimics plant hormones, leading to uncontrolled growth and eventual death of the plant .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide known for its selective action on broad-leaf weeds.
4-Chloro-2-methylphenol: An intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-5-fluorobenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-6-11(15)2-4-13(9)18-14-5-3-12(16)7-10(14)8-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWKAAMCSSLHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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